molecular formula Cu9Sn5 B14537800 CID 71386481

CID 71386481

Cat. No.: B14537800
M. Wt: 1165.5 g/mol
InChI Key: OEPYLCUSKXMBFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 71386481 is a bioactive compound isolated from fungal sources, characterized by a complex polyketide-derived framework with modifications including epoxidation and nitro-group substitution. Its molecular formula, C₃₁H₃₄N₂O₈, was determined via HRESIMS (high-resolution electrospray ionization mass spectrometry) at m/z 585.2208 [M + Na]⁺ . Structural elucidation using ¹H NMR, ¹³C NMR, and 2D NMR techniques (COSY, HMBC, NOESY) revealed a bicyclic indole-polyketide hybrid core. Key features include:

  • An epoxide bridge at C-5 and C-6 (δC 63.0 and 65.1, respectively) .
  • A nitro substituent at the C-1′ position of the indole moiety (δC 200.3 for C-3′) .
  • Stereochemical assignments confirmed via NOESY correlations (e.g., α-orientation of Me-11 and Me-12) and ECD (electronic circular dichroism) spectral matching .

This compound is structurally analogous to the chaetogobosin family, which is known for cytotoxic and antimicrobial activities .

Properties

Molecular Formula

Cu9Sn5

Molecular Weight

1165.5 g/mol

InChI

InChI=1S/9Cu.5Sn

InChI Key

OEPYLCUSKXMBFR-UHFFFAOYSA-N

Canonical SMILES

[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Sn].[Sn].[Sn].[Sn].[Sn]

Origin of Product

United States

Preparation Methods

The preparation of CID 71386481 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents under controlled temperatures and pressures to achieve the desired compound. Industrial production methods often involve large-scale synthesis using advanced equipment to ensure high purity and yield. The process may include steps such as crystallization, filtration, and purification to obtain the final product .

Chemical Reactions Analysis

Current Limitations in Available Data

  • No direct references to CID 71386481 were identified in the provided sources, including PubChem entries, EPA chemical inventories, or reaction mechanism guides .

  • The compound may be:

    • A recently registered or confidential chemical not yet published in open databases.

    • Listed under an alternative identifier (e.g., CASRN, IUPAC name) not specified in the query.

Recommended Steps for Further Research

To obtain authoritative data on this compound, consider the following:

2.1. Database Verification

  • PubChem/EPA Dashboard : Use the EPA Chemicals Dashboard to search by:

    • InChIKey : Perform a substring search for structural analogs.

    • Alternative identifiers : Cross-check CAS numbers or synonyms.

  • SciFinder or Reaxys : Proprietary databases often include unpublished or patent-related data.

2.2. Reaction Pathway Predictions

If structural analogs of this compound exist (e.g., PFAS compounds or enones ), general reactivity trends may apply:

Reaction TypeMechanismConditions
Hydrolysis Nucleophilic substitutionAqueous acidic/basic
Radical Addition Anti-Markovnikov additionPeroxides, HBr5
Elimination E1/E2 mechanismsStrong base, heat5

Troubleshooting Missing Data

  • Confidentiality : Check if the compound is listed on the TSCA confidential inventory .

  • Synthesis Literature : Review journals or patents for novel syntheses involving fluorinated or polyhalogenated intermediates .

Key Considerations for Reporting

  • Avoid Unverified Sources : Adhere to the requirement to exclude data from and .

  • Structural Analysis : Use tools like ChemDraw or Open Babel to predict reactivity based on functional groups.

Scientific Research Applications

CID 71386481 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and molecular interactions. In medicine, it is explored for its therapeutic potential in treating certain diseases. Industrial applications include its use in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of CID 71386481 involves its interaction with specific molecular targets and pathways. It may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of CID 71386481 and Analogues
Compound Molecular Formula Key Modifications Source/NMR Shifts (δC)
This compound C₃₁H₃₄N₂O₈ C-5/C-6 epoxide; 1′-NO₂ substituent δC 63.0 (C-5), 65.1 (C-6), 200.3 (C-3′)
Chaetogobosin G C₃₁H₃₆N₂O₇ C-2′ methine; no nitro group δC 45.2 (C-2′), 170.1 (C-3′)
Chaetogobosin Vb C₃₁H₃₆N₂O₇ C-5/C-6 double bond; no epoxide δC 125.4 (C-5), 130.8 (C-6)
Briaviolide F C₂₈H₃₉O₁₀Cl C-2 hydroxyl; C-12 hexanoate δC 74.0 (C-2), 173.1 (C-12 ester)

Key Observations :

  • Epoxidation vs. Unsaturation : this compound differs from chaetogobosin Vb by replacing the C-5/C-6 double bond with an epoxide, altering ring strain and reactivity .
  • Ester vs. Epoxide : Compared to briaviolide F (a marine-derived compound), this compound lacks esterified side chains but shares stereochemical complexity at C-5/C-6 .

Spectroscopic and Stereochemical Comparisons

Table 2: NMR and ECD Spectral Data
Compound ¹H NMR (δH) ¹³C NMR (δC) ECD Profile Match
This compound H-4′: 7.34; Me-11: 1.32 C-3′: 200.3; C-5: 63.0 Matched calculated (5R,6S)
Chaetogobosin G H-2′: 3.85; Me-11: 1.28 C-2′: 45.2; C-3′: 170.1 N/A
Briaviolide F H-2: 4.15; H-12: 5.02 C-2: 74.0; C-12: 69.7 β-orientation at C-12

Key Findings :

  • The absence of H-2′ signals in this compound (vs. chaetogobosin G) confirms the loss of a methine group due to nitro substitution .
  • NOESY correlations in this compound support α-orientation of Me-11 and Me-12, contrasting with β-orientations in briaviolide F .
  • ECD spectra validated the (5R,6S) configuration, crucial for assessing bioactivity trends in epoxide-containing compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.